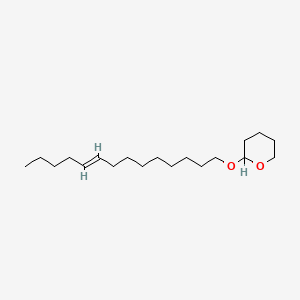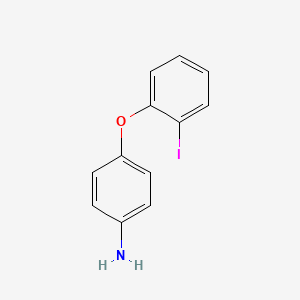
4-(2-Iodophenoxy)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Iodophenoxy)aniline is an organic compound characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to an aniline moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-iodophenoxy)aniline typically involves the reaction of 2-iodophenol with 4-chloroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for several hours . This method ensures the formation of the desired product with good yield and purity.
Industrial Production Methods: While specific industrial production methods for 4-(2-iodophenoxy)aniline are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Iodophenoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction Reactions: The nitro group (if present) can be reduced to an amine group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Formation of various substituted anilines.
Oxidation Reactions: Formation of quinone derivatives.
Reduction Reactions: Formation of amine derivatives.
Applications De Recherche Scientifique
4-(2-Iodophenoxy)aniline finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(2-iodophenoxy)aniline involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(4-Chloro-2-iodophenoxy)aniline: Similar structure but with a chlorine atom instead of a hydrogen atom on the phenoxy group.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring.
Uniqueness: 4-(2-Iodophenoxy)aniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its chloro and dichloro analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
307308-63-0 |
|---|---|
Formule moléculaire |
C12H10INO |
Poids moléculaire |
311.12 g/mol |
Nom IUPAC |
4-(2-iodophenoxy)aniline |
InChI |
InChI=1S/C12H10INO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 |
Clé InChI |
RIDVABHHAVKVQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


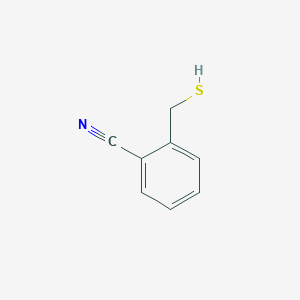
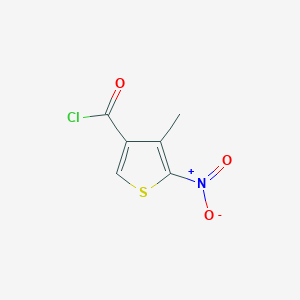
![2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13958418.png)
![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13958444.png)

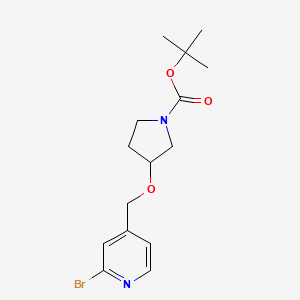
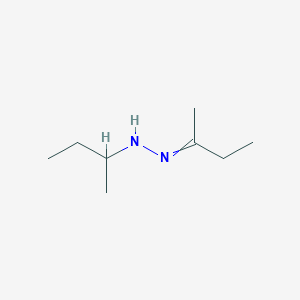

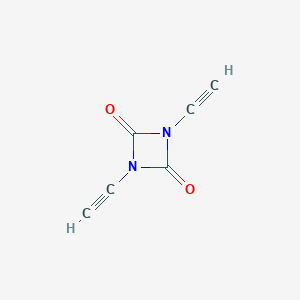

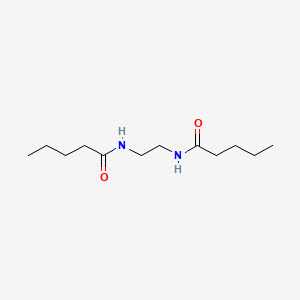
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
